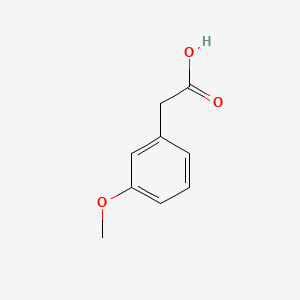

3-Methoxyphenylacetic acid

Descripción

This compound has been reported in Basella alba and Rhizoctonia solani with data available.

RN given refers to parent cpd

Structure

3D Structure

Propiedades

IUPAC Name |

2-(3-methoxyphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-12-8-4-2-3-7(5-8)6-9(10)11/h2-5H,6H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEGPZHPSIPPYIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70170865 | |

| Record name | 3-Methoxyphenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70170865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Beige crystalline solid; [Sigma-Aldrich MSDS] | |

| Record name | 3-Methoxyphenylacetic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19919 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.000534 [mmHg] | |

| Record name | 3-Methoxyphenylacetic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19919 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1798-09-0 | |

| Record name | (3-Methoxyphenyl)acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1798-09-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methoxyphenylacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001798090 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methoxyphenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70170865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methoxyphenylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.712 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-METHOXYBENZENEACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25XLO0T6MY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-Methoxyphenylacetic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0059969 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Unveiling 3-Methoxyphenylacetic Acid: A Technical Guide for Researchers

For Immediate Release

This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals on the natural occurrence, analysis, and biological significance of 3-Methoxyphenylacetic acid (3-MPAA). While primarily identified as a phytotoxin produced by the plant pathogenic fungus Rhizoctonia solani, its potential presence in plants and its biological activities warrant a closer examination.

Natural Occurrence and Biological Role

This compound is a derivative of m-hydroxyphenylacetic acid and is a known secondary metabolite produced by the fungus Rhizoctonia solani, a pathogen responsible for diseases in various crops such as tobacco and soybean.[1][2][3] In infected plants, 3-MPAA acts as a phytotoxin, contributing to disease symptoms like necrosis.[1]

Biological Activity Data

Due to the lack of quantitative data on its natural occurrence in plants, the following table summarizes the reported biological activity of 3-MPAA.

| Biological Activity | Organism/System | Effect | Reference |

| Phytotoxicity | Tobacco (Nicotiana tabacum) | Causes necrosis of leaves | [1] |

| Growth Inhibition | Soybean (Glycine max) | Reduced growth and symbiotic N2-fixation | [3] |

Biosynthesis of Phenylacetic Acid Derivatives in Plants

While the direct biosynthetic pathway of this compound in plants is uncharacterized, understanding the synthesis of its parent compound, phenylacetic acid (PAA), provides a foundation for a hypothetical pathway. PAA is a recognized natural auxin in plants, and its biosynthesis is thought to parallel that of indole-3-acetic acid (IAA).[6][7][8]

The primary proposed pathway for PAA biosynthesis starts with the amino acid phenylalanine. Phenylalanine is converted to phenylpyruvate, which is then decarboxylated to form phenylacetaldehyde. Finally, phenylacetaldehyde is oxidized to yield phenylacetic acid.[6][8] The formation of this compound would likely involve subsequent hydroxylation and methylation of the phenyl ring of PAA by specific plant enzymes, such as hydroxylases and methyltransferases.

Below is a diagram illustrating the proposed biosynthetic pathway of Phenylacetic Acid in plants.

Experimental Protocols

This section details the methodologies for the extraction, identification, and quantification of this compound, primarily based on protocols used for its analysis as a fungal metabolite. These methods can be adapted for the analysis of plant tissues, particularly those infected with Rhizoctonia solani.

Extraction of this compound from Fungal Culture

This protocol is adapted from the study by Li et al. (2022).[1]

-

Culture and Toxin Production: Rhizoctonia solani is cultured in a suitable liquid medium (e.g., Potato Dextrose Broth) in the dark with shaking for an extended period (e.g., 15 days) to allow for the accumulation of secondary metabolites.

-

Filtration: The fungal mycelium is separated from the culture broth by filtration.

-

Extraction: The culture filtrate is concentrated, and the toxin is extracted using a solvent such as ethyl acetate. The organic phase is then collected and evaporated to dryness.

-

Purification: The crude extract can be further purified using techniques like Thin Layer Chromatography (TLC) followed by scraping of the band corresponding to 3-MPAA.

Identification and Quantification

3.2.1. High-Performance Liquid Chromatography (HPLC)

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A gradient of methanol and water (with or without a modifier like acetic acid) is a common mobile phase system.

-

Detection: UV detection at a wavelength of approximately 275 nm is suitable for the analysis of 3-MPAA.[3]

-

Quantification: Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve generated from standards of known concentrations.

3.2.2. Gas Chromatography-Mass Spectrometry (GC-MS)

For GC-MS analysis, derivatization of the carboxylic acid group of 3-MPAA is often necessary to increase its volatility. Silylation is a common derivatization technique for this purpose.

-

Derivatization: The dried extract is treated with a silylating agent (e.g., BSTFA with TMCS) and heated to form the trimethylsilyl (TMS) ester of 3-MPAA.

-

GC Separation: A non-polar or semi-polar capillary column is used for the separation of the derivatized analyte.

-

MS Detection: The mass spectrometer is operated in electron ionization (EI) mode, and the characteristic fragmentation pattern of the derivatized 3-MPAA is used for its identification and quantification.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the extraction and analysis of this compound from a biological sample.

References

- 1. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Showing Compound 3-Methoxy-4-hydroxyphenylacetic acid (FDB001783) - FooDB [foodb.ca]

- 6. quora.com [quora.com]

- 7. plantsuccess.org [plantsuccess.org]

- 8. A Simplified Method for Auxin Extraction [authors.library.caltech.edu]

An In-depth Technical Guide to 3-Methoxyphenylacetic Acid: Physical and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxyphenylacetic acid, also known as (3-methoxyphenyl)acetic acid or m-methoxyphenylacetic acid, is an aromatic carboxylic acid. It serves as a crucial intermediate in the synthesis of various pharmaceuticals, particularly in the development of new drugs. Its structural features, including the carboxylic acid group and the methoxy-substituted phenyl ring, impart specific chemical reactivity and physical characteristics that are essential for its role in organic synthesis. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, complete with experimental protocols and graphical representations of key workflows.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the tables below. These properties are critical for its handling, storage, and application in synthetic chemistry.

General and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₉H₁₀O₃ | [1] |

| Molecular Weight | 166.17 g/mol | [1] |

| Appearance | White to off-white or slightly yellow crystalline powder or flakes | [2][3] |

| Melting Point | 65-72 °C | [4][5] |

| Boiling Point | 306 °C | [6][7] |

| Density | 1.1708 g/cm³ (estimate) | [3] |

| pKa | 4.19 ± 0.10 (Predicted) | [3] |

| LogP | 1.3223 | [8] |

Solubility Profile

| Solvent | Solubility | Reference |

| Water | Slightly soluble | [3] |

| Methanol | Soluble | [6] |

| Chloroform | Soluble | [9][10] |

| Ethyl Acetate | Soluble | [9][10] |

| Ethanol | Soluble | [11] |

| 10% Sodium Hydroxide | Soluble | [12] |

| 5% Sodium Bicarbonate | Soluble | [12] |

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.27 – 7.21 (m, 1H), 6.89 – 6.79 (m, 3H), 3.79 (s, 3H), 3.61 (s, 2H).[13]

¹³C NMR (101 MHz, CDCl₃) δ (ppm): 177.8, 159.7, 134.6, 129.6, 121.7, 115.0, 112.8, 55.2, 41.1.[13]

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | 2500 - 3300 | Strong, Broad |

| C=O (Carboxylic Acid) | 1680 - 1720 | Strong |

| C-O (Carboxylic Acid/Ether) | 1210 - 1320 | Medium |

| C-H (Aromatic/Aliphatic) | 2850 - 3100 | Medium-Weak |

Mass Spectrometry (MS)

Mass spectrometry data reveals the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M⁺) is expected at m/z 166. Key fragmentation ions may include the loss of the carboxylic acid group (-COOH) resulting in a fragment at m/z 121.[14]

Experimental Protocols

Detailed methodologies for the determination of key physical and chemical properties are provided below. These represent standard laboratory procedures for the characterization of organic compounds like this compound.

Determination of Melting Point

The melting point of this compound can be determined using the capillary tube method with a melting point apparatus.[3][6]

Procedure:

-

A small amount of the dry, powdered sample is packed into a capillary tube, sealed at one end, to a height of 1-2 mm.[9]

-

The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.[9]

-

The assembly is placed in a heating bath (e.g., oil bath or a calibrated melting point apparatus).[3][15]

-

The temperature is raised at a slow, controlled rate (approximately 1-2 °C per minute) near the expected melting point.[3]

-

The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded. The melting point range is reported as T₁ - T₂.[9]

Determination of Solubility

The solubility of this compound in various solvents can be determined through systematic qualitative analysis.[11][16]

Procedure:

-

Approximately 25 mg of this compound is placed in a small test tube.[11]

-

0.75 mL of the solvent is added in small portions, and the test tube is vigorously shaken after each addition.[11]

-

The compound is classified as soluble if it completely dissolves.

-

For aqueous solutions, the pH can be tested with litmus paper to determine acidic or basic properties.[16]

-

For water-insoluble compounds, solubility is tested in 5% NaOH, 5% NaHCO₃, and 5% HCl to identify acidic or basic functional groups.[11][17]

Determination of pKa (Potentiometric Titration)

The acid dissociation constant (pKa) can be determined by potentiometric titration.[18]

Procedure:

-

A standard solution of this compound (e.g., 1 mM) is prepared in a suitable solvent mixture (e.g., water/methanol).[18]

-

The solution is made acidic (pH 1.8-2.0) with a standard solution of a strong acid (e.g., 0.1 M HCl).[18]

-

The solution is then titrated with a standard solution of a strong base (e.g., 0.1 M NaOH), and the pH is monitored using a calibrated pH meter after each addition of the titrant.[18]

-

The titration is continued until the pH reaches a stable value in the basic range (e.g., pH 12-12.5).[18]

-

The pKa is determined from the inflection point of the resulting titration curve (pH vs. volume of titrant).[18]

Spectroscopic Analysis

Standard protocols for obtaining NMR, IR, and MS spectra are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: 5-10 mg of this compound is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.[10]

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a 400 MHz or higher field NMR spectrometer.[10]

Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR):

-

Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.[10]

-

Data Acquisition: The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer, typically over a range of 4000-400 cm⁻¹.[10]

Mass Spectrometry (MS) (Electron Ionization - EI):

-

Sample Introduction: The sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC).

-

Ionization: The sample is bombarded with a beam of electrons to generate charged ions.

-

Detection: The ions are separated based on their mass-to-charge ratio (m/z) and detected.

Mandatory Visualizations

Synthesis Workflow of this compound

The following diagram illustrates a common synthetic route to this compound.

Caption: Synthetic pathway for this compound.

General Characterization Workflow

This diagram outlines a typical workflow for the physical and chemical characterization of a synthesized organic compound like this compound.

Caption: Workflow for the characterization of this compound.

Conclusion

This compound is a valuable building block in organic synthesis, and a thorough understanding of its physical and chemical properties is paramount for its effective use. This guide has provided a detailed summary of these properties, along with standard experimental protocols for their determination. The provided workflows offer a clear visual representation of its synthesis and characterization. This information is intended to be a valuable resource for researchers and scientists in the field of drug development and organic chemistry.

References

- 1. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound 1798-09-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. chem.ucalgary.ca [chem.ucalgary.ca]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. pennwest.edu [pennwest.edu]

- 7. universalbiologicals.com [universalbiologicals.com]

- 8. chemscene.com [chemscene.com]

- 9. byjus.com [byjus.com]

- 10. benchchem.com [benchchem.com]

- 11. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 12. medchemexpress.com [medchemexpress.com]

- 13. rsc.org [rsc.org]

- 14. Methoxyphenylacetic acid | C9H10O3 | CID 107202 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. scribd.com [scribd.com]

- 16. scribd.com [scribd.com]

- 17. www1.udel.edu [www1.udel.edu]

- 18. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

3-Methoxyphenylacetic acid CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Methoxyphenylacetic acid, a key organic compound with applications in various scientific fields. This document details its chemical and physical properties, synthesis and purification protocols, and its role as a phytotoxin, providing valuable information for researchers in organic synthesis, agriculture, and drug development.

Core Chemical Data

This compound, also known as m-methoxyphenylacetic acid, is a carboxylic acid derivative of anisole. Its fundamental properties are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 1798-09-0 | [1] |

| Molecular Formula | C₉H₁₀O₃ | [1] |

| Molecular Weight | 166.17 g/mol | [1] |

| Appearance | White to off-white solid/flakes | [1] |

| Melting Point | 65-69 °C | [1] |

| Boiling Point | 306 °C | [1] |

| Solubility | Soluble in chloroform and ethyl acetate; slightly soluble in water. | [1] |

| pKa | 4.19 ± 0.10 (Predicted) | [1] |

Synthesis and Purification

Several methods for the synthesis of this compound have been reported, each with distinct advantages and disadvantages.

| Synthesis Method | Starting Materials | Key Reagents | Reported Yield | Notes |

| Benzyl Cyanide Hydrolysis | 3-Methoxybenzyl chloride | Sodium cyanide, Sulfuric acid | High (hydrolysis step) | Involves highly toxic sodium cyanide. |

| Phenylacetamide Hydrolysis | Styrene | Ammonia, Sulfur | - | An alternative route to related aryl-acetic acids. |

| Carbonylation | 3-Methoxybenzyl chloride | Carbon monoxide, Catalyst | - | Requires a carbonylation catalyst. |

A detailed experimental protocol for the synthesis via the hydrolysis of 3-methoxybenzyl cyanide is as follows:

Experimental Protocol: Synthesis via Benzyl Cyanide Hydrolysis

-

Cyanation: React 3-methoxybenzyl chloride with sodium cyanide in a suitable solvent to produce 3-methoxyphenylacetonitrile.

-

Hydrolysis: The resulting 3-methoxyphenylacetonitrile is then hydrolyzed using dilute sulfuric acid.

-

Work-up: The reaction mixture is cooled, and the precipitated this compound is collected.

-

Purification: The crude product can be purified by crystallization from water or aqueous ethanol.[1]

Analytical Characterization

The identity and purity of this compound can be confirmed using various analytical techniques.

| Analytical Technique | Key Observations |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.27 – 7.21 (m, 1H), 6.89 – 6.79 (m, 3H), 3.79 (s, 3H), 3.61 (s, 2H) |

| ¹³C NMR (101 MHz, CDCl₃) | δ 177.8, 159.7, 134.6, 129.6, 121.7, 115.0, 112.8, 55.2, 41.1 |

| Infrared (IR) | Characteristic peaks for O-H (broad), C=O, and C-O stretching. |

| Mass Spectrometry (MS) | Molecular ion peak and characteristic fragmentation patterns. |

Experimental Protocol: Isolation and Identification from Rhizoctonia solani

The following protocol outlines the isolation and identification of this compound from a culture of the fungus Rhizoctonia solani.[2][3]

-

Extraction: The fungal culture is extracted with an appropriate organic solvent.

-

Chromatography: The extract is subjected to thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) for purification.

-

Structural Elucidation: The purified compound is then analyzed using infrared spectroscopy (IR), and nuclear magnetic resonance (NMR) spectroscopy to confirm its structure as this compound.[2][3]

Biological Activity: Phytotoxicity

This compound has been identified as a phytotoxin produced by the plant pathogenic fungus Rhizoctonia solani.[2][3] It has been shown to cause necrosis in tobacco leaves and reduce the growth and symbiotic N₂-fixation activity in soybeans.[4]

The proposed mechanism suggests that this compound is a derivative of phenylacetic acid (PAA), a known plant auxin.[2][3][5] The fungus likely synthesizes PAA, which is then modified by enzymes such as hydroxylases or methylases to produce the more phytotoxic this compound.[2][3]

References

- 1. This compound | 1798-09-0 [chemicalbook.com]

- 2. mdpi.com [mdpi.com]

- 3. Identification of this compound as a Phytotoxin, Produced by Rhizoctonia solani AG-3 TB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identification of this compound as a Phytotoxin, Produced by Rhizoctonia solani AG-3 TB - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3-Phenyllactic acid is converted to phenylacetic acid and induces auxin-responsive root growth in Arabidopsis plants - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Methoxyphenylacetic Acid: Discovery, History, and Synthetic Approaches

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-methoxyphenylacetic acid, a significant organic compound with applications ranging from phytopathology to pharmaceutical synthesis. This document details its discovery and historical context, physicochemical and spectral properties, and established synthetic protocols. Furthermore, it explores the compound's role as a key building block in the development of therapeutic agents and discusses the known biological activities of related phenylacetic acid derivatives.

Introduction

This compound, also known as m-methoxyphenylacetic acid, is an aromatic carboxylic acid. Its structure, featuring a methoxy group at the meta position of the phenyl ring, imparts specific chemical properties that make it a valuable intermediate in organic synthesis. Historically, its significance was first recognized in the field of plant pathology as a phytotoxin. More recently, it has gained prominence as a crucial precursor in the synthesis of various pharmaceutical compounds. This guide aims to provide a detailed technical resource for professionals engaged in research and development involving this versatile molecule.

Discovery and History

A significant milestone in the history of this compound was its identification as a phytotoxin produced by the plant pathogenic fungus Rhizoctonia solani. This discovery highlighted its biological activity and its role in plant disease, stimulating further research into its effects on living organisms.

Physicochemical and Spectral Data

A thorough understanding of the physical and spectral properties of this compound is essential for its application in research and synthesis. The following tables summarize key quantitative data for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₁₀O₃ | [1] |

| Molecular Weight | 166.17 g/mol | [1] |

| CAS Number | 1798-09-0 | [1] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 65-69 °C | [1] |

| Boiling Point | 306 °C | [2] |

| Solubility | Soluble in chloroform and ethyl acetate. | [1] |

Table 2: Spectral Data for this compound

| Spectrum Type | Key Peaks/Shifts | Source |

| ¹H NMR (CDCl₃) | δ 7.27–7.21 (m, 1H), 6.89–6.79 (m, 3H), 3.79 (s, 3H), 3.61 (s, 2H) | [3] |

| ¹³C NMR (CDCl₃) | δ 177.8, 159.7, 134.6, 129.6, 121.7, 115.0, 112.8, 55.2, 41.1 | [3] |

| IR (KBr pellet) | Characteristic peaks for C=O (carboxylic acid), C-O (ether), and aromatic C-H stretches. | [4] |

| Mass Spectrum (GC-MS) | m/z top peak: 121 | [4] |

Experimental Protocols for Synthesis

Several synthetic routes to this compound have been established. The two most common and reliable methods are the hydrolysis of 3-methoxybenzyl cyanide and the Willgerodt-Kindler reaction of 3-methoxyacetophenone.

Synthesis via Hydrolysis of 3-Methoxybenzyl Cyanide

This method is a straightforward and widely used approach for the preparation of phenylacetic acids from their corresponding benzyl cyanides.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place 3-methoxybenzyl cyanide.

-

Hydrolysis: Add a 30-70% aqueous solution of sulfuric acid. The molar ratio of sulfuric acid to the nitrile should be in excess to ensure complete hydrolysis.

-

Heating: Heat the mixture to a temperature between 90-150°C with vigorous stirring. The reaction is typically refluxed for several hours.

-

Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup: After cooling, the reaction mixture is diluted with water and extracted with an organic solvent such as diethyl ether or ethyl acetate.

-

Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude this compound can be further purified by recrystallization from water or a mixture of water and ethanol.

Synthesis via the Willgerodt-Kindler Reaction

The Willgerodt-Kindler reaction provides an alternative route from the corresponding acetophenone. This reaction involves the conversion of an aryl alkyl ketone to a thioamide, which is then hydrolyzed to the carboxylic acid.

Experimental Protocol:

-

Thioamide Formation: In a round-bottom flask, combine 3-methoxyacetophenone, elemental sulfur, and morpholine. The typical molar ratio is 1:2.5:2 (ketone:sulfur:morpholine).

-

Heating: Heat the mixture to reflux for several hours. The reaction temperature is typically around 130-150°C.

-

Intermediate Isolation (Optional): The intermediate thiomorpholide can be isolated by pouring the cooled reaction mixture into water and collecting the precipitate.

-

Hydrolysis: The crude reaction mixture or the isolated thiomorpholide is then hydrolyzed by refluxing with a strong base (e.g., 20-50% aqueous sodium hydroxide) or a strong acid (e.g., 50% sulfuric acid) for several hours.

-

Workup: After cooling, the reaction mixture is acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

-

Purification: The crude this compound is collected by filtration, washed with cold water, and purified by recrystallization.

Applications in Drug Development

This compound serves as a key building block in the synthesis of several pharmaceutical agents.

Precursor to Dextromethorphan

One of the most notable applications of this compound is in the synthesis of dextromethorphan, a widely used cough suppressant. While the detailed synthetic pathway is complex and proprietary, it is understood that this compound can be used to construct the core morphinan skeleton of the drug.

Dextromethorphan primarily acts as an antagonist at the N-methyl-D-aspartate (NMDA) receptor and an agonist at the sigma-1 receptor in the central nervous system[3][5][6]. This action in the cough center of the brain elevates the threshold for coughing[7].

Atenolol Impurity

This compound has been identified as a potential impurity in the synthesis of Atenolol, a beta-blocker used to treat high blood pressure. In this context, it is referred to as Atenolol Impurity 44. Its presence is monitored during the quality control of the final drug product.

Biological Activity and Signaling Pathways

While the direct effects of this compound on specific signaling pathways in mammalian cells are not extensively studied, the broader class of phenylacetic acids and their derivatives are known to possess biological activity.

-

Phytotoxin: As mentioned, this compound is a phytotoxin produced by Rhizoctonia solani, where it contributes to the pathogen's virulence.

-

Neurological Effects of Related Compounds: Studies on the parent compound, phenylacetic acid, have shown that at high concentrations, it can have detrimental effects on developing neurons. This is particularly relevant in the context of phenylketonuria, a metabolic disorder where phenylacetic acid can accumulate.

-

Metabolite in Humans: this compound has been detected in human plasma as a metabolite following the consumption of certain flavonoids, indicating its presence in human metabolism, though its physiological role as a metabolite is not yet fully understood.

Given that other phenolic acids have been shown to have neuroprotective and anti-inflammatory effects, further research into the specific biological activities of this compound in mammalian systems is warranted.

Conclusion

This compound is a compound with a rich history and diverse applications. From its early characterization and later discovery as a natural phytotoxin to its current role as a key intermediate in pharmaceutical manufacturing, it continues to be a molecule of interest for chemists and drug development professionals. This guide has provided a comprehensive overview of its properties, synthesis, and applications, intended to serve as a valuable resource for the scientific community. Further exploration of its biological activities may yet uncover new therapeutic potentials for this versatile compound.

References

- 1. This compound | 1798-09-0 [chemicalbook.com]

- 2. This compound | 1798-09-0 | FM25337 [biosynth.com]

- 3. rsc.org [rsc.org]

- 4. Methoxyphenylacetic acid | C9H10O3 | CID 107202 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Phenylalanine and phenylacetate adversely affect developing mammalian brain neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Showing Compound 3-Methoxy-4-hydroxyphenylacetic acid (FDB001783) - FooDB [foodb.ca]

Unmasking a Fungal Deception: 3-Methoxyphenylacetic Acid's Role as a Phytotoxin, Not a Plant Metabolite

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals.

While initially queried as a plant metabolite, an in-depth review of scientific literature reveals that 3-Methoxyphenylacetic acid (3-MPAA) is not recognized as an endogenous compound in plants. Instead, it is a well-documented phytotoxin produced by the soil-borne fungus Rhizoctonia solani, a significant plant pathogen. This guide clarifies the true role of 3-MPAA in plant biology: a molecule of fungal origin that detrimentally impacts plant health. It is a derivative of phenylacetic acid (PAA), a natural auxin in plants, suggesting a sophisticated pathogenic strategy of using a modified version of a plant's own growth regulator to cause disease.

Introduction: A Case of Mistaken Identity

This compound (3-MPAA) is an aromatic organic compound. Although its precursor, phenylacetic acid (PAA), is a known natural auxin that regulates plant growth and development, 3-MPAA itself has not been identified as a natural plant metabolite[1]. The overwhelming body of scientific evidence points to 3-MPAA as a secondary metabolite synthesized by the fungus Rhizoctonia solani, where it acts as a phytotoxin, contributing to the pathogen's virulence[2][3][4]. This technical guide will delve into the established role of 3-MPAA as a fungal phytotoxin, its effects on plants, and the experimental methodologies used to study it.

Biosynthesis of this compound in Rhizoctonia solani

The biosynthesis of 3-MPAA in R. solani is understood to originate from the shikimate pathway, which produces aromatic amino acids, including phenylalanine, the precursor to PAA. While the precise enzymatic steps for the conversion of PAA to 3-MPAA in R. solani are not fully elucidated, it is hypothesized to involve hydroxylation and subsequent methylation of the PAA molecule.

dot

Phytotoxic Effects of this compound on Plants

As a phytotoxin, 3-MPAA exerts several detrimental effects on plants, contributing to the symptoms of diseases caused by R. solani, such as damping-off and root rot.

Induction of Necrosis

One of the most prominent effects of 3-MPAA is the induction of necrotic lesions on plant tissues. Studies on tobacco have demonstrated that the application of purified 3-MPAA can cause cell death and the formation of lesions, mimicking the symptoms of R. solani infection[2][3].

Inhibition of Plant Growth

3-MPAA has been shown to inhibit the growth of various plant organs, particularly roots. This inhibition is a critical aspect of its role as a virulence factor, as it compromises the plant's ability to absorb water and nutrients.

Interference with Nitrogen Fixation

In leguminous plants such as soybean, 3-MPAA has been found to impair symbiotic nitrogen fixation. It affects the root nodules, where the nitrogen-fixing bacteria reside, thereby reducing the plant's nitrogen supply.

Quantitative Data on the Phytotoxic Effects of 3-MPAA

The phytotoxic effects of 3-MPAA are dose-dependent. The following table summarizes available quantitative data on its biological activity.

| Plant Species | Assay | Concentration of 3-MPAA | Observed Effect | Reference |

| Tobacco (Nicotiana tabacum) | Leaf Necrosis Bioassay | 1 mg/mL | Lesion diameter of 0.9341 cm | [2] |

| Tobacco (Nicotiana tabacum) | Leaf Necrosis Bioassay | 1, 2, and 4 mg/mL | Dose-dependent increase in lesion diameter | [2] |

| Soybean (Glycine max) | Nitrogen Fixation | Not specified | Reduced symbiotic N2-fixation activity | |

| General | Root Elongation Inhibition | 50 µM | Reduction in root development | [5] |

| General | Root Elongation Inhibition | 100 µM | Clear suppression of root development | [5] |

Mechanism of Action

The precise molecular mechanism of action for 3-MPAA's phytotoxicity is an area of ongoing research. As a derivative of the plant auxin PAA, it is plausible that 3-MPAA interferes with auxin signaling pathways. However, its primary mode of action as a phytotoxin appears to be the disruption of cellular integrity. Evidence suggests that related phytotoxins from R. solani can cause damage to the cell membrane and cytoplasm[2].

dot

Experimental Protocols

The study of 3-MPAA involves its extraction from fungal cultures, purification, and subsequent bioassays to determine its phytotoxic activity.

Extraction and Purification of 3-MPAA from Rhizoctonia solani Culture

This protocol describes a general method for the extraction and purification of 3-MPAA from a liquid culture of R. solani.

-

Fungal Culture: Grow R. solani in a suitable liquid medium (e.g., Potato Dextrose Broth) for an appropriate period to allow for the production of secondary metabolites.

-

Filtration: Separate the fungal mycelium from the culture filtrate by vacuum filtration.

-

Extraction: Acidify the culture filtrate to approximately pH 2.5 with HCl and extract multiple times with an organic solvent such as ethyl acetate.

-

Concentration: Evaporate the organic solvent under reduced pressure to obtain a crude extract.

-

Purification: The crude extract can be further purified using techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC)[1][2].

dot

High-Performance Liquid Chromatography (HPLC) for Quantification

HPLC is a standard method for the quantification of 3-MPAA.

-

Column: A C18 reverse-phase column is typically used.

-

Mobile Phase: A gradient of acidified water and an organic solvent like methanol or acetonitrile is commonly employed.

-

Detection: UV detection at a wavelength of approximately 275 nm is suitable for 3-MPAA[1].

-

Quantification: The concentration of 3-MPAA in a sample is determined by comparing its peak area to that of a standard curve generated from known concentrations of a pure 3-MPAA standard.

Phytotoxicity Bioassays

-

Prepare solutions of purified 3-MPAA in sterile water at various concentrations (e.g., 0.5, 1, 2, 4 mg/mL).

-

Inoculate detached leaves of a susceptible plant (e.g., tobacco) by placing a small droplet of the 3-MPAA solution onto a lightly wounded area of the leaf surface.

-

Use sterile water as a negative control.

-

Incubate the leaves in a humid environment at a suitable temperature (e.g., 25-28°C) for 24-72 hours.

-

Measure the diameter of the necrotic lesions that develop[2].

-

Surface-sterilize seeds of a model plant (e.g., lettuce, cress, or Arabidopsis).

-

Place the sterilized seeds on filter paper in petri dishes.

-

Moisten the filter paper with solutions of 3-MPAA at different concentrations. Use sterile water as a control.

-

Incubate the petri dishes in the dark or under a defined light/dark cycle.

-

After a set period (e.g., 3-7 days), measure the percentage of seed germination and the length of the primary root.

-

Calculate the percentage of inhibition compared to the control.

Conclusion

References

- 1. mdpi.com [mdpi.com]

- 2. Identification of this compound as a Phytotoxin, Produced by Rhizoctonia solani AG-3 TB - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of this compound as a Phytotoxin, Produced by Rhizoctonia solani AG-3 TB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Identification and physiological activity of (methoxymethyl)triphenylphosphonium chloride as a new phytotoxin isolated from Rhizoctonia solani AG-3 TB [frontiersin.org]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of 3-Methoxyphenylacetic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3-methoxyphenylacetic acid in various organic solvents. This information is critical for a range of applications, including reaction chemistry, purification, formulation development, and analytical method development. This document presents available quantitative solubility data, details experimental protocols for solubility determination, and provides a visual representation of a typical experimental workflow.

Core Concepts in Solubility

The solubility of a solid compound, such as this compound, in a liquid solvent is its ability to form a homogeneous solution. This property is governed by the principle of "like dissolves like," where solutes tend to dissolve in solvents with similar polarity and intermolecular forces. For this compound, the presence of a polar carboxylic acid group allows for hydrogen bonding, while the methoxyphenyl group introduces a degree of lipophilicity. This dual nature results in varied solubility across different types of organic solvents.

Quantitative Solubility Data

| Solvent | Chemical Formula | Solubility | Notes |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 100 mg/mL | Requires ultrasonic agitation to achieve dissolution. |

| Chloroform | CHCl₃ | Soluble | Qualitative data; specific quantitative value not reported.[1][2] |

| Ethyl Acetate | C₄H₈O₂ | Soluble | Qualitative data; specific quantitative value not reported.[1][2] |

| Ethanol | C₂H₅OH | Soluble | Qualitative data; specific quantitative value not reported.[3] |

| Water | H₂O | Slightly Soluble | Qualitative data; specific quantitative value not reported.[3] |

It is highly recommended that researchers experimentally determine the solubility of this compound in their specific solvent systems and at their desired operating temperatures to ensure accuracy for their applications.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is essential for many scientific and industrial processes. The following are detailed methodologies for key experiments to quantify the solubility of a compound like this compound.

Thermodynamic (Equilibrium) Solubility Determination via the Shake-Flask Method

This method is considered the gold standard for determining the intrinsic, equilibrium solubility of a compound.

Objective: To determine the saturation concentration of this compound in a specific solvent at a constant temperature.

Materials:

-

This compound (solid)

-

Solvent of interest

-

Screw-capped vials

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (or other validated analytical technique such as UV-Vis spectroscopy)

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a series of screw-capped vials containing a known volume of the solvent. The presence of undissolved solid is crucial to ensure saturation is reached.

-

Equilibration: Seal the vials and place them in a constant temperature shaker. Agitate the vials for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for a short period to allow the excess solid to settle.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a pipette. To remove any undissolved microparticles, filter the aliquot through a syringe filter into a clean vial.

-

Dilution: Accurately dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound. A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.

-

Calculation: The solubility is calculated from the measured concentration, taking into account the dilution factor.

General Qualitative Solubility Test

This is a simpler, less precise method to quickly assess the solubility of a compound in various solvents.

Objective: To qualitatively determine if this compound is soluble, partially soluble, or insoluble in a range of solvents.

Materials:

-

This compound (solid)

-

A selection of organic solvents

-

Small test tubes or vials

-

Spatula

-

Vortex mixer

Procedure:

-

Sample Preparation: Place a small, measured amount of this compound (e.g., 10 mg) into a test tube.

-

Solvent Addition: Add a small, measured volume of the solvent (e.g., 1 mL) to the test tube.

-

Mixing: Vigorously mix the contents of the test tube using a vortex mixer for a set period (e.g., 1-2 minutes).

-

Observation: Visually inspect the mixture to determine if the solid has completely dissolved. If it has, the compound is considered soluble under these conditions. If some solid remains, it is partially soluble or insoluble.

-

Incremental Solvent Addition: For partially soluble compounds, additional solvent can be added in known increments with mixing to estimate the approximate solubility.

Mandatory Visualizations

The following diagrams illustrate the logical workflow for determining the thermodynamic solubility of this compound and a general decision-making process for solvent selection based on solubility tests.

Caption: Workflow for Thermodynamic Solubility Determination.

References

The Biological Significance of 3-Methoxyphenylacetic Acid in Fungi: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methoxyphenylacetic acid (3-MPA) is a notable secondary metabolite produced by certain fungi, particularly the plant pathogen Rhizoctonia solani. This technical guide provides a comprehensive overview of the current understanding of 3-MPA's biological significance, with a primary focus on its role as a phytotoxin and its implications for fungal virulence. While its functions within the fungal organism itself are still an emerging area of research, this document synthesizes the available data on its biosynthesis, phytotoxic effects, and the experimental methodologies used for its study. This guide is intended to serve as a valuable resource for researchers in mycology, plant pathology, and drug discovery.

Introduction

Fungal secondary metabolites are a diverse group of compounds that are not essential for normal growth or development but play crucial roles in the producing organism's interaction with its environment. This compound (3-MPA), a derivative of phenylacetic acid (PAA), has been identified as a significant secondary metabolite produced by the soil-borne fungus Rhizoctonia solani[1][2]. Its primary recognized role is that of a phytotoxin, contributing to the pathogenicity of R. solani by causing necrotic lesions on host plants[1][2][3]. Understanding the biosynthesis and biological activity of 3-MPA is crucial for developing strategies to manage the diseases caused by this widespread pathogen.

Biosynthesis of this compound

3-MPA is a derivative of phenylacetic acid (PAA), a compound known to be produced by various fungi and to play a role in mycelial growth[1][4]. The biosynthesis of 3-MPA is proposed to occur through the modification of PAA by specific fungal enzymes, such as hydroxylases or methylases[1][2][3]. The metabolic pathway for PAA itself in fungi is believed to involve the transamination of phenylalanine to phenylpyruvate, followed by decarboxylation to phenylacetaldehyde, and subsequent oxidation to PAA[5].

The production of 3-MPA and other PAA derivatives appears to be linked to the fungus's metabolic state and can be influenced by environmental factors. For instance, the presence of quinic acid in the growth medium of R. solani has been shown to alter the production profile of PAA and its derivatives, limiting their conversion and thereby suppressing the fungus's disease-causing activity[4][6]. This suggests a regulatory mechanism within the fungus that controls the synthesis of these phytotoxic compounds.

Biological Role as a Phytotoxin

The most well-documented biological significance of 3-MPA is its role as a phytotoxin. Studies have demonstrated that exogenous application of purified 3-MPA can induce necrotic lesions on tobacco leaves, mimicking the symptoms of the target spot disease caused by R. solani AG-3 TB[1][2]. The severity of the necrosis is dose-dependent, with higher concentrations of 3-MPA leading to larger lesions[1]. This phytotoxic activity is a key factor in the virulence of the fungus, as it damages plant tissue, likely facilitating further colonization by the pathogen.

Influence on Fungal Virulence

The production of 3-MPA and other PAA derivatives is correlated with the virulence of R. solani isolates. Research has shown that fungal isolates producing higher levels of PAA and its derivatives in vitro also exhibit greater pathogenicity on tomato seedlings[7]. This suggests that the PAA metabolic complex, which includes 3-MPA, is a significant contributor to the overall disease-causing ability of the fungus.

Furthermore, the regulation of this metabolic pathway can impact virulence. As mentioned earlier, the presence of quinic acid can suppress the production of PAA derivatives and reduce disease severity, indicating that the fungus's ability to synthesize these compounds is a key determinant of its pathogenic potential[4][6].

Quantitative Data

The phytotoxic effects of 3-MPA have been quantified in laboratory settings. The following table summarizes the data from a study on the effect of different concentrations of exogenous 3-MPA on the lesion diameter in tobacco leaves.

| Compound Treatment | Lesion Diameter (cm) |

| 1 mg/mL | 0.383 ± 0.0894 |

| 2 mg/mL | 0.550 ± 0.171 |

| 4 mg/mL | 0.654 ± 0.213 |

| Control (Sterile Water) | 0.00 |

| Data from a study on the effect of 3-MPA on tobacco leaves[1]. |

Experimental Protocols

Isolation and Purification of this compound

A common method for isolating 3-MPA from fungal cultures involves a combination of chromatographic techniques.

-

Extraction : The fungal culture filtrate is typically acidified and extracted with an organic solvent like ethyl acetate.

-

Thin-Layer Chromatography (TLC) : The crude extract is subjected to TLC on silica gel plates. The plate is developed in a suitable solvent system, and the bands are visualized under UV light (254 nm). The band corresponding to 3-MPA is scraped off for further purification[1].

-

High-Performance Liquid Chromatography (HPLC) : The scraped material is then purified using preparative HPLC. The purity of the final compound is confirmed by analytical HPLC, with detection at a wavelength of 275 nm[1].

Structural Identification of this compound

The identification of the purified compound as 3-MPA is typically achieved through a combination of spectroscopic methods:

-

Infrared (IR) Spectroscopy : To identify the functional groups present in the molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H-NMR and 13C-NMR are used to determine the precise structure of the molecule[1].

Phytotoxicity Assay

The biological activity of 3-MPA as a phytotoxin can be assessed using a detached leaf assay.

-

Preparation of 3-MPA Solutions : Purified 3-MPA is dissolved in sterile water to prepare a series of concentrations (e.g., 1 mg/mL, 2 mg/mL, 4 mg/mL)[1].

-

Inoculation : Detached leaves of a susceptible host plant (e.g., tobacco) are inoculated by making a small wound with a sterile needle and applying a small volume of the 3-MPA solution to the wound. Sterile water is used as a negative control[1].

-

Incubation : The inoculated leaves are incubated in a controlled environment (e.g., 28°C) for a specific period (e.g., 24 hours)[1].

-

Data Collection : The diameter of the necrotic lesion that develops around the inoculation point is measured. Each treatment should be replicated to ensure statistical validity[1].

Future Directions

While the role of 3-MPA as a phytotoxin is well-established, its broader biological significance within the fungal kingdom remains largely unexplored. Future research should focus on:

-

Intra-fungal Roles : Investigating the potential role of 3-MPA in fungal development, such as sporulation, sclerotia formation, and mycelial differentiation.

-

Signaling Pathways : Elucidating the specific signaling pathways within the fungus that are regulated by or involve 3-MPA and its precursor, PAA.

-

Antimicrobial Activity : Exploring whether 3-MPA possesses any antifungal or antibacterial properties, which could have implications for microbial competition in the soil environment.

-

Gene Regulation : Identifying the genes responsible for the biosynthesis of 3-MPA and understanding their regulation.

A deeper understanding of these aspects will not only provide a more complete picture of the biological significance of 3-MPA but may also open up new avenues for the development of novel antifungal agents or disease management strategies.

References

- 1. Identification of this compound as a Phytotoxin, Produced by Rhizoctonia solani AG-3 TB - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Identification of this compound as a Phytotoxin, Produced by Rhizoctonia solani AG-3 TB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Modulation of the phenylacetic acid metabolic complex by quinic acid alters the disease-causing activity of Rhizoctonia solani on tomato - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The antibacterial mechanism of phenylacetic acid isolated from Bacillus megaterium L2 against Agrobacterium tumefaciens - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What influence does the amino acid metabolism have on the virulence of human pathogenic fungi? - Septomics [septomics.de]

- 7. Elucidating the role of the phenylacetic acid metabolic complex in the pathogenic activity of Rhizoctonia solani anastomosis group 3 - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note and Detailed Protocol for the Synthesis of 3-Methoxyphenylacetic Acid

Abstract

This document provides detailed protocols for the synthesis of 3-Methoxyphenylacetic acid, a key intermediate in the production of various pharmaceuticals, including antidepressants and cardiovascular drugs.[1] Two primary synthetic routes are presented: the Willgerodt-Kindler reaction starting from 3-methoxyacetophenone and the hydrolysis of 3-methoxyphenylacetonitrile. This guide is intended for researchers, scientists, and professionals in drug development, offering comprehensive methodologies, data presentation, and workflow visualizations.

Introduction

This compound (3-MPAA) is a crucial building block in organic synthesis, particularly for active pharmaceutical ingredients (APIs). Its synthesis has been approached through various methods, each with distinct advantages and disadvantages concerning yield, safety, and cost. The selection of a synthetic route often depends on the available starting materials, scalability, and environmental considerations. This document outlines two robust and well-documented methods for its preparation.

Overview of Synthetic Routes

Several methods for synthesizing this compound have been reported:

-

Cyanide Method: This route involves the reaction of 3-methoxybenzyl chloride with sodium cyanide to form 3-methoxyphenylacetonitrile, which is subsequently hydrolyzed to the desired acid.[1][2] While the hydrolysis step can be high-yielding, the use of highly toxic cyanides presents significant safety and environmental challenges.[1][3]

-

Willgerodt-Kindler Reaction: This method utilizes 3-methoxyacetophenone, which undergoes a reaction with sulfur and an amine, typically morpholine, to form a thioamide intermediate.[4][5][6] This intermediate is then hydrolyzed to yield this compound.[5]

-

Grignard Reaction: This approach involves the formation of a Grignard reagent from a suitable haloanisole derivative, followed by carboxylation with carbon dioxide.[7][8] This method requires strictly anhydrous conditions.[8][9]

-

Carbonylation Method: 3-methoxybenzyl chloride can be converted to this compound via a carbonylation reaction using a catalyst.[1][2] However, the catalysts used are often expensive.[1]

This application note will provide detailed protocols for the Willgerodt-Kindler reaction and the hydrolysis of 3-methoxyphenylacetonitrile.

Experimental Protocols

Protocol 1: Synthesis of this compound via Willgerodt-Kindler Reaction

This protocol is adapted from established procedures for the Willgerodt-Kindler reaction of substituted acetophenones.[4][5]

Step 1: Synthesis of 2-(3-methoxyphenyl)-1-morpholino-1-thione (Thioamide Intermediate)

-

In a round-bottom flask equipped with a reflux condenser, combine 3-methoxyacetophenone, sulfur, and morpholine.

-

Heat the mixture to reflux and maintain for approximately 5 hours.[5]

-

After cooling, the reaction mixture can be poured into water to precipitate the crude thioamide.[5]

-

Filter the crude yellow solid, wash thoroughly with water, and air dry. The crude product can be purified by recrystallization from dilute methanol.[5]

Step 2: Hydrolysis of the Thioamide Intermediate

-

To the crude thioamide in a round-bottom flask, add a 10% alcoholic sodium hydroxide solution.[5]

-

Heat the mixture to reflux and maintain for 10 hours.[5]

-

After the reflux period, distill off the majority of the alcohol.

-

Add water to the residue and then acidify the alkaline solution with concentrated hydrochloric acid to a pH of 1-2.[7][8]

-

The this compound will precipitate out of the solution.

-

Collect the solid product by filtration, wash with cold water, and dry.

-

Further purification can be achieved by recrystallization from a suitable solvent system like ethanol/water.[7]

Protocol 2: Synthesis of this compound via Hydrolysis of 3-Methoxyphenylacetonitrile

This protocol is based on the acidic hydrolysis of a nitrile.[2][10]

-

In a round-bottom flask equipped with a reflux condenser and a stirrer, prepare a 30-70% solution of concentrated sulfuric acid in water.[2]

-

Heat the sulfuric acid solution to a temperature between 90°C and 150°C.[2]

-

Slowly and continuously add 3-methoxyphenylacetonitrile to the heated acid solution.[2]

-

Maintain the mixture at reflux with stirring. The reaction progress should be monitored to ensure the consumption of the starting nitrile (residual nitrile content should be less than 1%).[2]

-

After the reaction is complete, cool the mixture slightly and allow it to stand. Separate the lower acidic aqueous layer.[2]

-

Neutralize the upper brown oily layer (crude this compound) to a pH of 7.5-10 with an alkaline solution such as sodium hydroxide.[2]

-

Decolorize the solution by adding activated carbon and heating at 50°C to 90°C, followed by filtration.[2]

-

Acidify the filtrate with an inorganic acid (e.g., hydrochloric acid) to a pH of 1-4, while stirring and cooling, to precipitate the product.[2]

-

Collect the precipitated solid by suction filtration when the temperature is between 20°C and 60°C.[2]

-

Wash the product with water, centrifuge to remove excess water, and dry to obtain the final product.[2]

Data Presentation

| Parameter | Willgerodt-Kindler Reaction | Hydrolysis of Nitrile |

| Starting Material | 3-Methoxyacetophenone | 3-Methoxyphenylacetonitrile |

| Key Reagents | Sulfur, Morpholine, NaOH, HCl | Concentrated H₂SO₄, NaOH, HCl |

| Reaction Temperature | Reflux | 90°C - 150°C[2] |

| Reaction Time | ~15 hours (total)[5] | Variable (monitored)[2] |

| Reported Yield | ~60-70% | Up to 80%[2] |

| Purification Method | Recrystallization[7] | Precipitation and washing[2] |

| Product Purity | High after recrystallization | High |

| CAS Number | 1798-09-0[11][12] | 1798-09-0[11][12] |

| Molecular Formula | C₉H₁₀O₃[11] | C₉H₁₀O₃[11] |

| Molecular Weight | 166.17 g/mol [11] | 166.17 g/mol [11] |

| Melting Point | 69 °C[11] | 69 °C[11] |

Safety Precautions

-

All manipulations should be performed in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

-

The Willgerodt-Kindler reaction can produce foul-smelling sulfur compounds.

-

Handling of concentrated acids and bases requires extreme caution.

-

The hydrolysis of nitriles can be exothermic and should be controlled carefully.

Visualizations

Caption: Workflow for the synthesis of this compound via the Willgerodt-Kindler reaction.

References

- 1. Page loading... [guidechem.com]

- 2. CN102643192A - Preparation method of methoxyphenylacetic acid - Google Patents [patents.google.com]

- 3. CN106554266B - Preparation method of methoxyphenylacetic acid, intermediate thereof and salt thereof - Google Patents [patents.google.com]

- 4. chemistry.mdma.ch [chemistry.mdma.ch]

- 5. The Willgerodt Reaction: Phenylacetic Acid from Styrene/Acetophenone - [www.rhodium.ws] [chemistry.mdma.ch]

- 6. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. web.mnstate.edu [web.mnstate.edu]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. This compound | 1798-09-0 | FM25337 [biosynth.com]

- 12. This compound [stenutz.eu]

Application Notes and Protocols: 3-Methoxyphenylacetic Acid as a Versatile Building Block in Organic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxyphenylacetic acid is a valuable and versatile building block in organic synthesis, prized for its utility in the construction of complex molecular architectures, particularly isoquinoline alkaloids. Its substituted phenyl ring and reactive carboxylic acid moiety offer multiple points for chemical modification, making it a key precursor in the synthesis of various pharmacologically active compounds. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of the vasodilator drug, Papaverine, showcasing its importance in medicinal chemistry and drug development.

Application: Synthesis of Papaverine

Papaverine, a benzylisoquinoline alkaloid, is a potent vasodilator and smooth muscle relaxant.[1] Its synthesis provides an excellent case study for the application of this compound as a foundational building block. The overall synthetic strategy involves the preparation of two key intermediates derived from this compound: 3,4-dimethoxyphenylacetic acid (homoveratric acid) and 3,4-dimethoxyphenethylamine (homoveratrylamine). These intermediates are then coupled and cyclized to form the isoquinoline core of papaverine.

Overall Synthetic Workflow

The synthesis of papaverine from this compound can be outlined in the following key stages:

-

Methylation: Conversion of this compound to 3,4-dimethoxyphenylacetic acid (homoveratric acid).

-

Intermediate Synthesis: Preparation of 3,4-dimethoxyphenethylamine (homoveratrylamine) from a 3,4-dimethoxyphenyl precursor.

-

Amide Formation: Coupling of homoveratric acid and homoveratrylamine.

-

Bischler-Napieralski Reaction: Intramolecular cyclization to form 3,4-dihydropapaverine.

-

Dehydrogenation: Aromatization to yield the final product, papaverine.

Caption: Synthetic workflow for Papaverine.

Experimental Protocols

Protocol 1: Synthesis of 3,4-Dimethoxyphenylacetic Acid (Homoveratric Acid)

This protocol outlines the methylation of this compound. For the purpose of a complete synthesis of papaverine, commercially available 3,4-dimethoxyphenylacetic acid is often used. However, the following represents a plausible laboratory-scale methylation.

| Parameter | Value | Reference |

| Starting Material | This compound | - |

| Reagents | Dimethyl sulfate, Sodium hydroxide | [2] |

| Solvent | Water | [2] |

| Reaction Temperature | 30-40 °C | [2] |

| Reaction Time | 3.5 hours | [2] |

| Product Yield | ~90% | [2] |

Procedure:

-

Dissolve this compound in an aqueous solution of sodium hydroxide.

-

Heat the solution to 30-40 °C.

-

Slowly add dimethyl sulfate to the reaction mixture while maintaining the temperature.

-

Stir the reaction for 3.5 hours after the addition is complete.

-

Cool the reaction mixture to room temperature and wash with an organic solvent (e.g., toluene) to remove impurities.

-

Acidify the aqueous layer with concentrated hydrochloric acid to a pH of 1-2 to precipitate the product.

-

Filter the solid, wash with water, and dry to obtain 3,4-dimethoxyphenylacetic acid.

Protocol 2: Synthesis of 3,4-Dimethoxyphenethylamine (Homoveratrylamine)

This protocol describes the synthesis of the second key intermediate, homoveratrylamine, starting from veratrole.

Step 2a: Synthesis of 3,4-Dimethoxybenzyl Cyanide [2]

| Parameter | Value | Reference |

| Starting Material | Veratrole | [2] |

| Reagents | Paraformaldehyde, HCl, KCN | [2] |

| Solvent | Dichloroethylene | [3] |

| Reaction Temperature | 55±5 °C (Chloromethylation) | [3] |

| Product Yield | High | [2] |

Procedure:

-

Perform chloromethylation of veratrole using paraformaldehyde and hydrogen chloride in a suitable solvent like dichloroethylene to yield 3,4-dimethoxybenzyl chloride.

-

React the resulting 3,4-dimethoxybenzyl chloride with potassium cyanide in a suitable solvent system to produce 3,4-dimethoxybenzyl cyanide.

Step 2b: Reduction to 3,4-Dimethoxyphenethylamine [2][4]

| Parameter | Value | Reference |

| Starting Material | 3,4-Dimethoxybenzyl Cyanide | [4] |

| Reagent | Raney Nickel, Hydrogen | [4] |

| Solvent | Ethanol, Ammonia | [4] |

| Reaction Temperature | 48-60 °C | [4] |

| Hydrogen Pressure | 8-10 atm | [4] |

| Product Yield | ~95% | [4] |

Procedure:

-

In a high-pressure reactor, charge 3,4-dimethoxybenzyl cyanide, aqueous ethanol, ammonia, and Raney nickel catalyst.

-

Pressurize the reactor with hydrogen gas to 8-10 atm.

-

Heat the reaction mixture to 48-60 °C and maintain stirring until hydrogen uptake ceases.

-

Cool the reactor, filter off the catalyst, and concentrate the filtrate under reduced pressure.

-

Purify the residue by vacuum distillation to obtain pure 3,4-dimethoxyphenethylamine.

Protocol 3: Amide Formation[3]

| Parameter | Value | Reference |

| Reactants | 3,4-Dimethoxyphenylacetic acid, 3,4-Dimethoxyphenethylamine | [3] |

| Solvent | o-xylene | [3] |

| Reaction Temperature | 140 ± 10 °C | [3] |

| Reaction Time | 4 hours | [3] |

| Product Yield | High | [3] |

Procedure:

-

Combine 3,4-dimethoxyphenylacetic acid and 3,4-dimethoxyphenethylamine in o-xylene.

-

Heat the mixture to 140 ± 10 °C. During heating, water will be removed azeotropically.

-

Maintain the reaction at this temperature for 4 hours.

-

Cool the reaction mixture and proceed to the next step.

Protocol 4: Bischler-Napieralski Cyclization to 3,4-Dihydropapaverine[2][3]

| Parameter | Value | Reference |

| Starting Material | N-(3,4-Dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide | [2][3] |

| Reagent | Phosphorus oxychloride (POCl₃) | [2][3] |

| Solvent | Dichloroethylene | [3] |

| Reaction Temperature | Reflux | [5] |

| Product Yield | Good to high | [5] |

Procedure:

-

Dissolve the amide from the previous step in dichloroethylene.

-

Add phosphorus oxychloride to the solution.

-

Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

-

Upon completion, cool the reaction and carefully quench with ice water.

-

Basify the aqueous solution with a suitable base (e.g., NaOH or NH₄OH) and extract the product with an organic solvent (e.g., dichloromethane).

-

Wash the organic layer, dry over anhydrous sodium sulfate, and concentrate to yield crude 3,4-dihydropapaverine.

Protocol 5: Dehydrogenation to Papaverine[2][6]

| Parameter | Value | Reference |

| Starting Material | 3,4-Dihydropapaverine | [6] |

| Catalyst | Raney Nickel or Pd/C | [6] |

| Solvent | Trimethylbenzene or Tetralin | [2][6] |

| Reaction Temperature | 120-160 °C (with Trimethylbenzene) | [6] |

| Product Yield | ~75% (overall from dihydropapaverine hydrochloride) | [6] |

Procedure:

-

Dissolve 3,4-dihydropapaverine in a high-boiling solvent such as trimethylbenzene.

-

Add the dehydrogenation catalyst (e.g., Raney Nickel or Palladium on carbon).

-

Heat the mixture to 120-160 °C and stir for several hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and filter off the catalyst.

-

The crude papaverine can be purified by crystallization. For the hydrochloride salt, the base is dissolved in a suitable solvent and treated with an alcoholic solution of hydrogen chloride.[3]

Mechanism of Action: Papaverine's Signaling Pathway

Papaverine functions primarily as a non-selective phosphodiesterase (PDE) inhibitor.[7] By inhibiting various PDE isoenzymes, it prevents the breakdown of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) in smooth muscle cells.[8][9] The resulting increase in intracellular cAMP and cGMP levels leads to the activation of protein kinase A (PKA) and protein kinase G (PKG), respectively. These kinases phosphorylate downstream targets, ultimately leading to a decrease in intracellular calcium levels and smooth muscle relaxation, which manifests as vasodilation.[9]

Caption: Papaverine's mechanism of action.

Conclusion

This compound serves as a fundamental building block in the synthesis of complex pharmaceutical compounds. The multi-step synthesis of papaverine highlights its versatility, where it is transformed into key intermediates that ultimately form the core structure of the final drug molecule. The provided protocols offer a detailed guide for the laboratory synthesis of papaverine, demonstrating the practical application of this important starting material in drug development. Understanding the synthetic pathways and the mechanism of action of the resulting compounds is crucial for the advancement of medicinal chemistry and the discovery of new therapeutic agents.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. PAPAVERINE synthesis - chemicalbook [chemicalbook.com]

- 3. RU2647583C2 - Method for the preparation of papaverine hydrochloride - Google Patents [patents.google.com]

- 4. Synthesis routes of 3,4-Dimethoxyphenethylamine [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. CN105541714A - Preparation methods of papaverine and papaverine hydrochloride - Google Patents [patents.google.com]

- 7. encyclopedia.pub [encyclopedia.pub]

- 8. Papaverine: A Miraculous Alkaloid from Opium and Its Multimedicinal Application - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols for the Derivatization of 3-Methoxyphenylacetic Acid for GC-MS Analysis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chemical derivatization of 3-Methoxyphenylacetic acid (3-MPA) for analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Derivatization is a crucial step to increase the volatility and thermal stability of polar analytes like 3-MPA, enabling their successful separation and detection by GC-MS.[1][2][3] The two primary methods discussed are silylation and esterification.

Introduction

This compound (CAS Number: 1798-09-0, Molecular Weight: 166.17 g/mol ) is a carboxylic acid that, in its underivatized form, exhibits poor chromatographic performance due to its low volatility and potential for interaction with the stationary phase.[1][2] Derivatization chemically modifies the carboxylic acid group, making the molecule more amenable to GC-MS analysis.[3][4] The most common approaches involve replacing the active hydrogen of the carboxylic acid group with a non-polar group, such as a trimethylsilyl (TMS) group in silylation or an alkyl group in esterification.[2][5]

Derivatization Methods

Two of the most prevalent and effective derivatization techniques for carboxylic acids are silylation and esterification.

Silylation